molecular formula C11H14N2O B101247 Gramine, N-oxide CAS No. 17206-03-0

Gramine, N-oxide

Cat. No.: B101247
CAS No.: 17206-03-0
M. Wt: 190.24 g/mol
InChI Key: GHUNMFJGWZLOFB-UHFFFAOYSA-N
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Description

Gramine, N-oxide, also known as N,N-dimethyl-1H-indole-3-methylamine N-oxide, is an indole alkaloid derivative. It is a naturally occurring compound initially isolated from plants such as Arundo donax L. and barley. This compound plays a defensive role in plants against herbivores and has attracted significant attention due to its diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gramine, N-oxide can be synthesized through the oxidation of gramine using various oxidizing agents. Common reagents for this oxidation include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct. The reaction typically occurs under mild conditions, often in the presence of catalysts such as rhenium-based catalysts or titanium silicalite (TS-1) in methanol .

Industrial Production Methods: Industrial production of this compound involves the use of continuous flow processes, which are safer, greener, and more efficient than traditional batch reactors. These processes enable the formation of this compound in high yields while maintaining catalyst activity over extended periods .

Chemical Reactions Analysis

Types of Reactions: Gramine, N-oxide undergoes various chemical reactions, including:

    Oxidation: Conversion to other oxidized derivatives.

    Reduction: Conversion back to gramine under specific conditions.

    Substitution: Formation of derivatives through reactions with other compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium percarbonate, urea-hydrogen peroxide adduct.

    Reduction: Catalytic hydrogenation or chemical reduction using reducing agents.

    Substitution: Reactions with halides, acids, or other electrophiles.

Major Products:

Scientific Research Applications

Gramine, N-oxide has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various indole derivatives and as a reagent in organic synthesis.

    Biology: Studied for its role in plant defense mechanisms and its effects on herbivores.

    Medicine: Investigated for its potential therapeutic applications, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities.

    Industry: Utilized in the development of insecticides and algicides due to its biological activity.

Comparison with Similar Compounds

Gramine, N-oxide is unique compared to other similar compounds due to its diverse biological activities and its role in plant defense. Similar compounds include:

Properties

IUPAC Name

1-(1H-indol-3-yl)-N,N-dimethylmethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2,14)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUNMFJGWZLOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC1=CNC2=CC=CC=C21)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938086
Record name (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17206-03-0
Record name GRAMINE, N-OXIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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